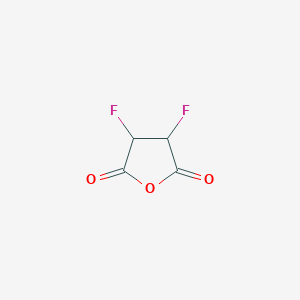
3,4-Difluorooxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Difluorooxolane-2,5-dione is a chemical compound with the molecular formula C₄H₂F₂O₃ and a molecular weight of 136.05 g/mol . This compound is characterized by the presence of two fluorine atoms attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3,4-Difluorooxolane-2,5-dione can be achieved through various methods. One common approach involves the reaction of 3,4-difluorobutyric acid with oxalyl chloride to form the corresponding acid chloride, which is then cyclized to produce the desired oxolane-2,5-dione . The reaction conditions typically involve the use of an inert solvent such as dichloromethane and a catalyst like pyridine to facilitate the cyclization process.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields . This method can also reduce the production of unwanted by-products, making the process more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
3,4-Difluorooxolane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acid derivatives, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Difluorooxolane-2,5-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Difluorooxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the oxolane ring structure allows the compound to fit into specific binding pockets of receptors, modulating their activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3,4-Difluorooxolane-2,5-dione can be compared with other similar compounds, such as:
3,4-Dichlorooxolane-2,5-dione: This compound has chlorine atoms instead of fluorine, which affects its reactivity and biological activity.
3,4-Dibromooxolane-2,5-dione: The presence of bromine atoms makes this compound more reactive in substitution reactions compared to its fluorinated counterpart.
3,4-Diiodooxolane-2,5-dione: Iodine atoms confer different electronic properties, making this compound useful in specific synthetic applications.
The uniqueness of this compound lies in its fluorine atoms, which provide distinct chemical and biological properties, such as increased stability and specific interactions with biological targets .
Eigenschaften
Molekularformel |
C4H2F2O3 |
|---|---|
Molekulargewicht |
136.05 g/mol |
IUPAC-Name |
3,4-difluorooxolane-2,5-dione |
InChI |
InChI=1S/C4H2F2O3/c5-1-2(6)4(8)9-3(1)7/h1-2H |
InChI-Schlüssel |
LYLLEHAKJQMXJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(=O)OC1=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



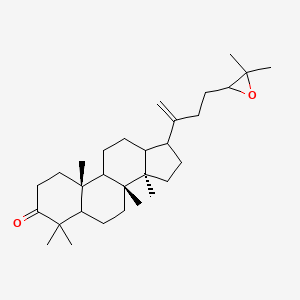
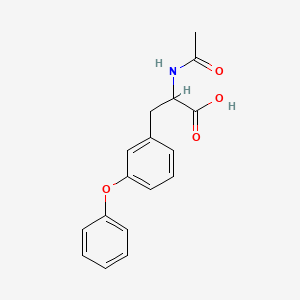
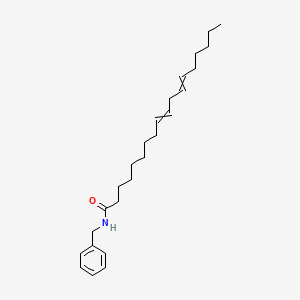
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
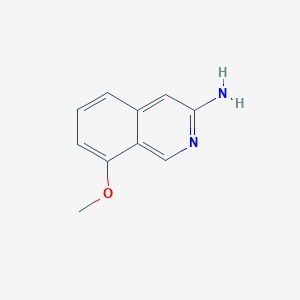
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)



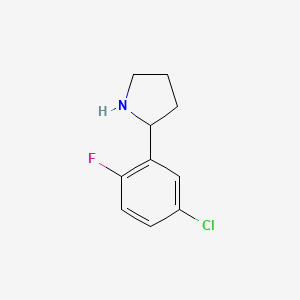
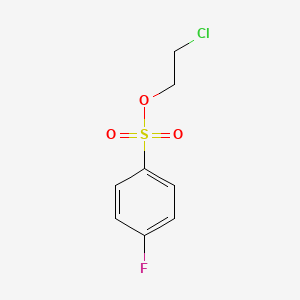
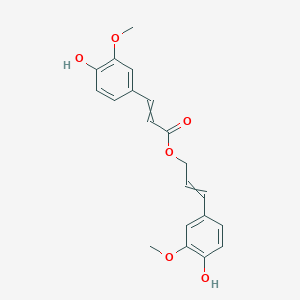
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
